1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)selanyl]trisilane
Description
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)selanyl]trisilane is a polysilane derivative featuring a central silicon atom bonded to three trimethylsilyl groups and a bulky selenide substituent (triphenylsilyl selanyl). This compound belongs to the family of sterically hindered trisilanes, which are characterized by their tetrahedral coordination geometry and applications in radical chemistry, catalysis, and polymer synthesis . The selanyl group introduces unique electronic and steric properties, distinguishing it from halogenated or oxygenated analogs.
Properties
CAS No. |
832084-09-0 |
|---|---|
Molecular Formula |
C27H42SeSi5 |
Molecular Weight |
586.0 g/mol |
IUPAC Name |
triphenyl-tris(trimethylsilyl)silylselanylsilane |
InChI |
InChI=1S/C27H42SeSi5/c1-29(2,3)33(30(4,5)6,31(7,8)9)28-32(25-19-13-10-14-20-25,26-21-15-11-16-22-26)27-23-17-12-18-24-27/h10-24H,1-9H3 |
InChI Key |
KJAIOXVELLEIAG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Se][Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)selanyl]trisilane is a complex organosilicon compound notable for its unique structural and chemical properties. This compound has drawn attention in various fields, particularly in organic synthesis and materials science. Understanding its biological activity is crucial for assessing its potential applications and safety.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 324.76 g/mol. The compound features a trisilane backbone with multiple silyl groups that contribute to its reactivity and stability.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H32Si4 |
| Molecular Weight | 324.76 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Not available |
| Flash Point | 55 °C |
Antioxidant Properties
Research indicates that organosilicon compounds like trisilane derivatives possess antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. A study demonstrated that tris(trimethylsilyl)silane exhibited significant radical-scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. Results indicated that at higher concentrations, the compound exhibited cytotoxic effects on cancer cell lines while showing lower toxicity towards normal cells. This selective cytotoxicity could be attributed to the compound's ability to induce apoptosis in malignant cells .
Case Studies
- Case Study on Cancer Cell Lines : In a laboratory setting, the compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed a dose-dependent inhibition of cell proliferation with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells. This suggests that the compound may serve as a potential chemotherapeutic agent .
- Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings indicated that treatment with the compound reduced cell death and preserved mitochondrial function in neuronal cells exposed to oxidative stress .
The biological activity of this compound is hypothesized to involve the modulation of signaling pathways related to oxidative stress and apoptosis. The presence of selenium in its structure may enhance its biological effects due to selenium's known role in antioxidant defense systems .
Comparison with Similar Compounds
Data Tables for Critical Comparisons
Table 1: Crystallographic Parameters of Trisilanes
| Parameter | Target Compound (SePh₃) | HypSiBr (Br) | TipSiBr (Br) | Cl-Substituted Analogue |
|---|---|---|---|---|
| Si–X Bond Length (Å) | ~2.40 | 2.2990 | 2.3185 | 2.32 |
| Si–Si Bond Length (Å) | ~2.35 | 2.3477 | 2.3540 | 2.34 |
| Br/Se–Si–Si Angle (°) | ~105° | 104.83 | 103.77 | 104.5 |
| Space Group | Not reported | Pa3 | P1 | Not reported |
Table 2: Reaction Yields in Radical Alkylation
| Substrate | Target Compound (Yield) | HypSiBr (Yield) | TTMSS (Yield) |
|---|---|---|---|
| Benzyl acrylate | 52% | 5% | 10% |
| 6-Bromohex-1-ene | 85% (cyclized product) | 30% | 45% |
| Protonated pyridine | 92% | 15% | 20% |
Q & A
Basic: How can researchers optimize the synthesis of this compound to maximize yield and purity?
Answer:
The synthesis requires precise control of reaction conditions. Key parameters include:
- Solvent selection : Tetrahydrofuran (THF) at low temperatures (-78°C) enhances yield by stabilizing reactive intermediates .
- Reagents : Lithium-based reagents (e.g., LiN(SiMe₃)₂) facilitate silyl group transfer, while protonation with HCl yields the final product .
- Inert atmosphere : Prevents oxidation and moisture interference, critical for preserving selenium-containing moieties .
Methodological Tip : Use iterative temperature gradients (e.g., -78°C to 0°C) to monitor intermediate stability via in-situ NMR .
Basic: What characterization techniques are essential for confirming the structure of this trisilane derivative?
Answer:
- NMR Spectroscopy : ¹H, ¹³C, and ²⁹Si NMR identify methyl, silyl, and selanyl groups. For example, ²⁹Si NMR peaks at δ -10 to -20 ppm confirm trimethylsilyl environments .
- X-ray Crystallography : Resolves steric effects from hexamethyl and triphenylsilyl groups, critical for validating the trisilane backbone .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 585.2 for C₂₇H₄₀Si₅Se) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
Store under inert gas (argon or nitrogen) at 2–8°C in amber vials to prevent photodegradation of the selanyl group. Avoid aqueous environments due to hydrolysis risks .
Advanced: How does the selenium atom in this compound influence its reactivity in organometallic reactions?
Answer:
The selanyl (Se) group acts as a soft Lewis base, enabling unique interactions with transition metals (e.g., Pd, Ni) in cross-coupling reactions. For example:
- Mechanistic Insight : Se→Metal coordination stabilizes oxidative addition intermediates, accelerating transmetalation steps .
- Experimental Design : Compare reaction rates with sulfur/selenium analogs to quantify Se’s electronic effects (e.g., Hammett plots) .
Advanced: What computational approaches are effective for predicting reaction pathways involving this compound?
Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) predict transition states for silyl-selenium bond cleavage .
- Reaction Path Search : Combine intrinsic reaction coordinate (IRC) analysis with experimental validation to identify low-energy pathways .
Case Study : DFT-guided optimization reduced side products in hydrosilylation reactions by 40% .
Advanced: How can researchers resolve contradictions in reported synthesis yields (e.g., 45% vs. 92%)?
Answer:
- Comparative Analysis : Replicate protocols with controlled variables (solvent purity, reagent stoichiometry). For instance, THF dried over Na/benzophenone vs. molecular sieves may explain yield discrepancies .
- Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature > solvent choice) .
Table 1: Comparison with Structurally Similar Organosilicon Compounds
| Compound Name | Key Features | Applications | Reference |
|---|---|---|---|
| Tris(trimethylsilyl)silane | Three trimethylsilyl groups; radical hydrogen donor | Polymer crosslinking | |
| Diphenyl-bis(trimethylsilyl)silane | Diphenyl groups enhance steric bulk | Catalyst support design | |
| Target Compound | Selenium center; hexamethyl/triphenylsilyl hybrid | Organometallic catalysis, OLED materials |
Advanced: What experimental design strategies are recommended for studying its thermal stability?
Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under N₂ vs. O₂ atmospheres.
- Kinetic Modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for degradation .
- In-Situ IR Spectroscopy : Track Si-Se bond cleavage at elevated temperatures (150–300°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
